A9C vs. DIDS for CaCC Current Studies: Functional Suitability for Calcium-Activated Chloride Channel Research
9-Anthracenecarboxylic acid has been directly compared with 4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS), a widely used anion transport inhibitor, for studying calcium-activated chloride currents (CaCCs) [1]. In a head-to-head experimental evaluation using electrophysiological recordings, A9C was determined to be more suitable than DIDS for CaCC current investigation [1]. This functional superiority is attributed to DIDS exhibiting broader, less specific anion transport inhibition that complicates the isolation of CaCC-mediated currents, whereas A9C provides a more targeted pharmacological profile for CaCC characterization in the experimental context evaluated [1].
| Evidence Dimension | Functional suitability for CaCC current study |
|---|---|
| Target Compound Data | More suitable |
| Comparator Or Baseline | DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid) |
| Quantified Difference | Qualitative superiority in experimental applicability (non-numeric outcome) |
| Conditions | Electrophysiological study of calcium-activated chloride current (CaCC) |
Why This Matters
Researchers selecting a tool compound for CaCC current isolation should prioritize A9C over DIDS to minimize off-target anion transport interference.
- [1] Debreceni Egyetem TDK. 9-anthracene carboxylic acid is more suitable than DIDS to study calcium-activated chloride current. 2015/2016 Academic Year Conference Abstract. View Source
